Lewisb (Leb) pentaose
Description
Contextualizing Lewisb (Leb) Pentaose within the Carbohydrate Antigen Landscape
This compound is a complex carbohydrate and a significant member of the Lewis antigen system, a crucial component of the human blood group systems. wikipedia.orgbritannica.com These antigens are not integral to the red blood cell membrane itself but are synthesized by epithelial cells, secreted into body fluids like plasma, and then adsorbed onto the surface of red blood cells. nih.govresearchgate.netresearchgate.net The expression of Lewis antigens, including Leb, is determined by the interplay of genes, primarily the FUT2 (Secretor) and FUT3 (Lewis) genes located on chromosome 19. wikipedia.orgnih.gov
The synthesis of Lewis antigens occurs on type 1 oligosaccharide chains. wikipedia.org The Lewisb antigen is specifically formed through the sequential action of two fucosyltransferases. creative-biolabs.com First, the enzyme encoded by the FUT3 gene adds a fucose molecule to a precursor substance, creating the Lewisa (Lea) antigen. wikipedia.org Subsequently, in individuals who are "secretors" (possessing a functional FUT2 gene), another fucose is added to the H-type 1 chain, resulting in the formation of the Lewisb antigen. nih.govnih.gov This dual fucosylation makes Leb a difucosylated oligosaccharide.
Structurally, Lewisb is related to other important carbohydrate antigens. For instance, it shares a common precursor with the Lewisa antigen and is biochemically linked to the ABO blood group system. britannica.com The enzyme responsible for converting Lea to Leb is also involved in the expression of soluble A, B, and H antigens in bodily fluids. wikipedia.org Furthermore, Lewisb is structurally similar to the sialyl-Lewisa (sLea) antigen, which is the epitope for the CA19-9 tumor marker used in managing certain cancers. nih.govresearchgate.net This structural similarity underscores the interconnectedness of these carbohydrate antigens in biological systems.
The distribution of Lewis antigens is not limited to red blood cells; they are also found on various epithelial tissues, including those of the gastrointestinal and genitourinary tracts, as well as on platelets and the endothelium. nih.govresearchgate.net This widespread presence points to their involvement in a variety of physiological and pathological processes beyond their role in blood typing.
Historical Trajectories of this compound Research
The journey to understanding Lewisb pentaose is intertwined with the broader history of blood group antigen discovery. The story began in 1946 with the discovery of the anti-Lewisa antibody by Mourant. nih.gov This was followed by the identification of the antithetical antibody, anti-Lewisb, by Anderson in 1948. britannica.comnih.gov A pivotal moment in Lewis antigen research came in 1951 when Grubb demonstrated that these antigens were not intrinsic to red blood cells but were soluble substances present in saliva and plasma that subsequently adsorb onto the erythrocyte surface. nih.gov
Early research focused on the genetic and biochemical basis of the Lewis system. It was established that the expression of Lewis antigens is governed by the interaction of the Lewis (Le/le) and Secretor (Se/se) genes. wikipedia.org This genetic framework explained the different Lewis phenotypes observed in the population, such as Le(a+b-), Le(a-b+), and Le(a-b-). wikipedia.orgnih.gov
The development of advanced analytical techniques, such as chromatography and mass spectrometry, has been instrumental in elucidating the precise structures of Lewis antigens, including the pentaose structure of Lewisb. nih.govresearchgate.net These methods have allowed for detailed characterization of the oligosaccharide chains and the specific linkages of the fucose residues. nih.gov
In more recent decades, research has shifted towards understanding the functional roles of Lewis antigens in health and disease. Studies have explored their involvement as receptors for pathogens, such as Helicobacter pylori, and their altered expression in various cancers. researchgate.net This has led to investigations into their potential as diagnostic and prognostic markers. nih.govmdpi.com The synthesis of Lewisb and related structures has also become an area of focus, enabling more detailed functional studies and the development of tools for glycobiology research. colab.wsescholarship.org
Current Paradigms and Future Directions in this compound Glycoscience
Current research paradigms view this compound not just as a blood group antigen, but as a key player in a range of biological phenomena, from cell adhesion and signaling to host-microbe interactions and cancer biology. The overexpression of fucosylated epitopes like Lewisb on the surface of cancer cells is now recognized as a hallmark of tumorigenesis, though the precise mechanisms by which these glycans influence cancer progression are still under active investigation. creative-biolabs.com
One of the most promising areas of current research is the role of Lewisb and related antigens as biomarkers in cancer. mdpi.com For instance, studies on pancreatic ductal adenocarcinoma (PDAC) have shown that circulating levels of Lewisb, in conjunction with CA19-9 (sialyl-Lewisa), could improve the monitoring of patients, particularly those who are negative for CA19-9. nih.govresearchgate.net This suggests a move towards a more personalized approach in cancer diagnostics, taking into account the specific glycosylation patterns of an individual's tumor. mdpi.com
Future research is poised to delve deeper into the functional roles of Lewisb in several key areas:
Host-Pathogen Interactions: The broad glycan binding specificity of toxins from pathogens like Clostridium difficile includes Lewis antigens. asm.org Understanding these interactions at a molecular level could lead to the development of novel anti-infective strategies.
Immunology and Vaccine Development: The immunogenic properties of carbohydrate antigens like Lewisb make them potential targets for vaccine design. smolecule.com Synthetic Lewisb oligosaccharides can be used to probe immune responses and develop glycoconjugate vaccines. colab.ws
Glycobiology of the Gut Microbiome: The human gut microbiota interacts with host glycans, including those on the intestinal epithelium. Investigating how bacteria recognize and metabolize Lewisb could provide insights into gut health and disease. nih.gov
Therapeutic Applications: The development of enzymatic and chemical synthesis methods for producing pure Lewisb pentaose and its derivatives is crucial. colab.wsescholarship.org These synthetic glycans are invaluable tools for studying their biological functions and for developing potential therapeutic agents that can modulate their interactions.
The continued development of high-throughput analytical techniques, such as glycan arrays and advanced mass spectrometry, will be essential for advancing our understanding of the complex roles of Lewisb in health and disease. researchgate.netasm.org These technologies will enable more comprehensive profiling of glycan structures in biological samples, paving the way for new discoveries in the field of glycoscience.
Interactive Data Table: Lewis Antigen Phenotypes and Associated Genes
This table summarizes the common Lewis antigen phenotypes and the corresponding status of the FUT2 (Secretor) and FUT3 (Lewis) genes that determine their expression.
| Phenotype | FUT3 (Lewis) Gene | FUT2 (Secretor) Gene | Resulting Antigen(s) |
| Le(a+b-) | Functional | Non-functional | Lewisa |
| Le(a-b+) | Functional | Functional | Lewisb (and some Lewisa) |
| Le(a-b-) | Non-functional | Functional or Non-functional | Neither Lewisa nor Lewisb |
Properties
Molecular Formula |
C38H65NO29 |
|---|---|
Synonyms |
Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Lewisb Leb Pentaose in Research Contexts
Elucidation of Glycosidic Linkages and Branching Topologies in Lewisb (Leb) Pentaose Structures
This compound is a complex oligosaccharide belonging to the Lewis blood group antigen family. Its structure is defined by a specific arrangement of five monosaccharide units, connected by a precise network of glycosidic linkages. The molecular topology features a branched structure, which is critical for its function in biological recognition processes.
The backbone of the Leb pentaose consists of a lacto-N-biose I core, which is a disaccharide of N-acetylglucosamine (GlcNAc) linked to a galactose (Gal) residue. The full structure is systematically built upon this core. The complete glycan sequence is Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Gal. elicityl-oligotech.comakonscientific.com This notation describes a branched pentasaccharide where two L-fucose (Fuc) residues are attached to a central trisaccharide core.
The branching occurs at the N-acetylglucosamine (GlcNAc) unit. One fucose residue is linked to the galactose of the type 1 chain, while the second fucose is linked directly to the GlcNAc residue, creating the characteristic Lewisb determinant. The specific glycosidic bonds are essential for the molecule's three-dimensional shape and its ability to be recognized by various proteins, such as bacterial adhesins and host lectins. The degradation of such complex structures by gut microbiota is highly dependent on the type and position of these linkages. nih.gov
| Monosaccharide Unit | Linkage To | Glycosidic Bond | Description |
|---|---|---|---|
| L-Fucose (Fuc) | D-Galactose (Gal) | α1-2 | Forms the H-type 1 antigen determinant. |
| D-Galactose (Gal) | N-acetyl-D-glucosamine (GlcNAc) | β1-3 | Part of the main oligosaccharide chain (Type 1 chain). |
| L-Fucose (Fuc) | N-acetyl-D-glucosamine (GlcNAc) | α1-4 | Branching point fucose, characteristic of the Lewisb antigen. |
| N-acetyl-D-glucosamine (GlcNAc) | D-Galactose (Gal) | β1-3 | Connects the core structure to the terminal galactose. |
Structural Variations and Their Implications for Molecular Recognition Studies
In research contexts, the native structure of Lewisb pentaose is often modified to facilitate its study. These structural variations are designed to act as molecular probes or to be incorporated into various assay formats, enabling detailed investigation of their roles in molecular recognition. nih.gov Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds, a fundamental process in biological systems. nih.govwesleyan.edu
One critical type of structural variation is isotopic labeling. For instance, Lewisb structures have been synthesized with uniformly ¹³C-labeled L-fucose (L-[U-¹³C6]-Fuc). researchgate.net This modification allows the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between the Leb antigen and proteins. A key example is its interaction with the Blood-group Antigen Binding Adhesin (BabA), a protein from the bacterium Helicobacter pylori. The labeled fucose residues provide specific signals in NMR experiments, allowing researchers to pinpoint which parts of the oligosaccharide are directly involved in the binding event. researchgate.net
Another common class of variations involves conjugating the oligosaccharide to larger molecules or functional tags. Lewisb pentaose can be attached to carriers like polyacrylamide (PAA) or linked to reporter molecules such as biotin (B1667282) and fluorescein. elicityl-oligotech.com These conjugates are invaluable for various bioanalytical techniques. For example, biotinylated Leb can be used in enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) to quantify binding affinities, while fluorescently-tagged versions are used in fluorescence microscopy and flow cytometry to visualize binding to cells or tissues.
| Structural Variation | Description of Modification | Application in Molecular Recognition Studies | Reference |
|---|---|---|---|
| Isotopically Labeled Leb (e.g., L-[U-¹³C6]-Fuc) | One or more fucose residues are synthesized with the heavy isotope of carbon (¹³C). | Used in NMR binding studies to identify specific atomic interactions with proteins like H. pylori BabA. | researchgate.net |
| Biotinylated Leb | The oligosaccharide is chemically linked to a biotin molecule. | Used in affinity-based assays (e.g., ELISA, SPR) for detecting and quantifying binding to lectins and antibodies. | elicityl-oligotech.com |
| Fluorescein-grafted Leb | A fluorescent dye (fluorescein) is attached to the oligosaccharide. | Enables visualization of binding events in fluorescence microscopy, flow cytometry, and glycan arrays. | elicityl-oligotech.com |
| Leb-Polyacrylamide (PAA) Conjugate | Multiple Leb units are grafted onto a polyacrylamide polymer backbone. | Creates a multivalent presentation of the antigen, mimicking its natural clustering on cell surfaces and enhancing binding avidity in solid-phase assays. | elicityl-oligotech.com |
Conformational Dynamics of this compound and Analogs for Binding Analysis
Oligosaccharides like Lewisb pentaose are not rigid, static molecules. In solution, they exist as an ensemble of different three-dimensional shapes, or conformations, due to the rotation around their glycosidic linkages. This conformational flexibility is a critical factor in molecular recognition, influencing how the ligand fits into the binding site of a protein. The two primary models describing this process are "induced-fit," where the ligand's binding induces a conformational change in the protein, and "conformational selection," where the protein selectively binds to a pre-existing conformation of the ligand from its solution ensemble. plos.org
Detailed computational and experimental studies on related blood group antigens, such as the A-penta oligosaccharide, provide insight into the likely dynamics of Lewisb pentaose. Molecular dynamics simulations show that these glycans can adopt distinct conformational families, often described as "open" or "closed" states. nih.gov In an open or extended conformation, the branches of the oligosaccharide are spread out, while in a closed or bent conformation, they may fold back towards the main chain.
The distribution of these conformations can change upon binding to a receptor. For example, while an oligosaccharide may explore both open and closed forms in a free state in solution, only the open, extended conformation might be observed when it is bound within the pocket of a protein like the cholera toxin B-subunit. nih.gov This suggests a conformational selection mechanism, where the receptor's binding site is specifically shaped to recognize and stabilize one particular conformation out of the many that are available. Understanding these dynamics is crucial for analyzing binding affinity and for the rational design of drugs that might mimic or block these interactions.
| Conformational State | Structural Description | Prevalence | Implication for Binding Analysis |
|---|---|---|---|
| Open / Extended | The fucose-containing branches are extended away from the main oligosaccharide backbone. The overall shape is more linear. | May be one of several conformations present in solution; often the dominant conformation selected upon binding to a receptor. nih.gov | This conformation often represents the "bioactive" state, and its geometry is critical for fitting into the binding pockets of proteins like toxins and adhesins. |
| Closed / Bent | The branches of the oligosaccharide fold back, leading to a more compact, globular shape. This can be stabilized by intramolecular hydrogen bonds. | Can be a significant part of the conformational ensemble in a free solution state. nih.gov | Represents a conformation that may be less favorable for binding to certain receptors and could be considered an "inactive" state in those contexts. |
Biosynthetic Pathways and Enzymatic Synthesis of Lewisb Leb Pentaose
Glycosyltransferase Systems Governing Lewisb (Leb) Antigen Biosynthesis
The synthesis of the Leb antigen is dependent on the coordinated activity of several glycosyltransferases, particularly fucosyltransferases and galactosyltransferases. nih.govscispace.com These enzymes are responsible for creating the underlying Type 1 chain structure and subsequently adding the fucose residues that define the Leb epitope. The expression of Leb is ultimately controlled by the interplay between the Lewis (FUT3) and Secretor (FUT2) genes, which encode the key fucosyltransferases. reactome.orgresearchgate.net
Two distinct fucosyltransferase activities are essential for the formation of the Lewisb antigen. creative-biolabs.comresearchgate.net The biosynthesis is a two-step fucosylation process:
α(1,2)-fucosyltransferase (FUT2): Encoded by the Secretor (Se) gene, this enzyme initiates the process by transferring an L-fucose residue from a GDP-fucose donor to the terminal galactose (Gal) of a Type 1 precursor chain (Galβ1-3GlcNAc-R). reactome.orgglycoforum.gr.jp This reaction forms the H type 1 antigen, which is the immediate precursor for Leb synthesis. researchgate.net Both FUT1 and FUT2 can direct α2-fucosylation on type 1 chains. nih.govscispace.com
α(1,4)-fucosyltransferase (FUT3): Encoded by the Lewis (Le) gene, this enzyme completes the synthesis. creative-biolabs.comreactome.org It transfers a second L-fucose residue from GDP-fucose to the N-acetylglucosamine (GlcNAc) residue of the H type 1 antigen. creative-biolabs.comnih.gov FUT3 is unique in its ability to create the α1,4-fucosidic linkage required for Leb synthesis and is considered the only enzyme responsible for synthesizing type 1 Lewis antigens in the body. glycoforum.gr.jpmdpi.com
Individuals who possess active forms of both the FUT2 and FUT3 enzymes can produce the Leb antigen, resulting in the Le(a-b+) phenotype. glycoforum.gr.jp The absence or inactivity of the FUT2 enzyme prevents the formation of the H type 1 precursor, leading to the expression of the Lewisa antigen instead, characteristic of the Le(a+b-) phenotype in non-secretors. researchgate.netglycoforum.gr.jp
Table 1: Fucosyltransferases in Lewisb Biosynthesis
| Enzyme | Gene | Linkage Formed | Substrate | Product |
|---|---|---|---|---|
| α(1,2)-fucosyltransferase | FUT2 (Se) | α1,2 | Type 1 Chain | H Type 1 Antigen |
The foundation for Leb antigen synthesis is the Type 1 chain (Galβ1-3GlcNAc). creative-biolabs.com This precursor structure is assembled by β1,3-galactosyltransferases (β3Gal-Ts). researchgate.netnih.govscispace.com These enzymes catalyze the transfer of galactose from a UDP-galactose donor to a terminal N-acetylglucosamine residue. nih.gov
Several β1,3-galactosyltransferases, including β3Gal-T1, -T2, and -T5, have been shown to synthesize Type 1 chains on N-linked glycans. nih.govscispace.com However, studies have demonstrated specificity in their action, particularly concerning the underlying glycan structure. For instance, only β3Gal-T5 was found to be effective in synthesizing Type 1 chains on O-linked glycans, acting on both core 2 and core 3 precursor structures. nih.govscispace.com The enzyme GALT1 in plants has also been identified as a β1,3-galactosyltransferase that catalyzes the formation of Type 1 chains on various substrates. nih.gov The action of these galactosyltransferases is a prerequisite for the subsequent fucosylation steps that lead to Leb formation.
Enzymatic Reaction Mechanisms in Oligosaccharide Assembly
The enzymatic assembly of oligosaccharides like Leb pentaose relies on the highly specific and stereoselective nature of glycosyltransferases. nih.gov The general mechanism involves the transfer of a monosaccharide unit from an activated sugar nucleotide donor to a specific hydroxyl group on an acceptor molecule, which can be another sugar, a lipid, or a protein. nih.govtaylorfrancis.com
For Leb synthesis, the key reactions are:
Galactosylation: A β1,3-galactosyltransferase uses UDP-galactose as the donor to attach galactose to a GlcNAc acceptor.
Fucosylation: Fucosyltransferases use GDP-L-fucose as the donor to transfer fucose to either the galactose or the GlcNAc residue of the growing chain. mdpi.comnih.gov
These reactions proceed sequentially, with the product of one enzymatic step becoming the substrate for the next. researchgate.net This ordered assembly ensures the precise construction of the complex Leb structure. The efficiency and yield of these enzymatic reactions can be influenced by various factors, including substrate and enzyme concentrations, reaction conditions, and the potential for product inhibition. taylorfrancis.com The development of automated platforms for enzyme-mediated synthesis, which often involve tagged oligosaccharides for catch-and-release purification, has significantly streamlined the assembly process, though the enzymatic transformations themselves can be time-consuming. nih.gov
Recombinant Expression Systems for Lewisb (Leb) Pentaose Production
The large-scale production of Leb pentaose and related structures for research and therapeutic applications is often impractical to achieve through direct isolation from natural sources. Instead, production relies on the availability of the necessary glycosyltransferases. Recombinant expression systems are crucial for producing these enzymes in sufficient quantity and purity. nih.gov
A variety of expression systems, including prokaryotic (e.g., E. coli) and eukaryotic (e.g., CHO-K1 cells, insect cells, yeast), are used to produce recombinant glycosyltransferases. nih.govnih.govresearchgate.netelsevierpure.com For example, human fucosyltransferases and galactosyltransferases have been transiently transfected into CHO-K1 cells to study their in vivo specificity and to engineer glycoproteins with specific Lewis antigens. nih.govscispace.com Similarly, a bifunctional enzyme from Bacteroides fragilis (L-fucokinase/GDP-fucose pyrophosphorylase) and an α1,3 fucosyltransferase from Helicobacter pylori have been expressed in E. coli for use in the chemoenzymatic synthesis of related Lewis antigens. nih.govnih.gov
These recombinant systems allow for the optimization of enzyme production and facilitate the purification of active enzymes, which are then used as biocatalysts in the in vitro synthesis of Leb pentaose. nih.govresearchgate.net
Table 2: Examples of Recombinant Expression Systems for Glycosyltransferase Production
| Expression System | Enzyme Type Produced | Purpose |
|---|---|---|
| Chinese Hamster Ovary (CHO-K1) cells | Human Fucosyltransferases, Galactosyltransferases | In vivo specificity studies, Glycoprotein engineering nih.govscispace.com |
| Escherichia coli (E. coli) | B. fragilis FKP, H. pylori α1,3 Fucosyltransferase | In vitro chemoenzymatic synthesis of Lewis antigens nih.govnih.gov |
Strategies for Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex carbohydrates and their derivatives. nih.govnih.gov This approach is particularly advantageous for producing modified or labeled versions of Leb pentaose for biological studies.
A typical chemoenzymatic strategy involves several steps:
Chemical Synthesis: A core acceptor molecule or a modified monosaccharide (e.g., a fucose analog) is synthesized chemically. This allows for the introduction of tags, linkers, or functional groups at specific positions. nih.govrsc.org
Enzymatic Glycosylation: The chemically synthesized precursor is then used as a substrate for one or more glycosyltransferases produced via recombinant expression systems. nih.gov The high regio- and stereospecificity of the enzymes ensures that the glycosidic bonds are formed correctly without the need for complex protecting group strategies common in purely chemical synthesis. rsc.org
For instance, a library of Lewis x trisaccharide derivatives was prepared by combining the activities of a recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and a Helicobacter pylori α1,3 fucosyltransferase with various chemically synthesized fucose analogs and acceptor glycans. nih.govnih.gov This powerful approach enables the creation of a diverse range of Leb derivatives that can be used as tools to investigate the biological roles of the Leb antigen. diva-portal.org
Biological Functions and Roles of Lewisb Leb Pentaose in Interfacial Glycoscience
Lewisb (Leb) Pentaose in Host-Pathogen Interactions
The Leb pentaose is a key player in the initial stages of infection by certain pathogens, most notably the bacterium Helicobacter pylori. Its presence on the surface of host epithelial cells provides a docking point for bacteria, facilitating colonization and subsequent pathogenic processes.
The adhesion of microorganisms to host tissues is a critical first step in the establishment of many infections. In the case of Helicobacter pylori, a major cause of gastritis and peptic ulcers, the Leb antigen is a primary receptor. The bacterium expresses an outer membrane protein known as the blood group antigen-binding adhesin (BabA), which specifically recognizes and binds to the Leb structure on the surface of gastric epithelial cells nih.govfrontiersin.orgfrontiersin.org.
The interaction between BabA and Leb is a classic example of glycan recognition, where the protein has a specific binding pocket that complements the three-dimensional structure of the carbohydrate. X-ray crystallography studies have revealed that the BabA adhesin has a shallow binding site at its tip, which accommodates the Leb oligosaccharide nih.govfrontiersin.org. The binding is mediated by a network of hydrogen bonds between specific amino acid residues of BabA and the fucose and galactose residues of the Leb antigen nih.govfrontiersin.org. This specific and high-affinity interaction allows H. pylori to firmly attach to the gastric mucosa, resisting the flushing mechanisms of the stomach and establishing a persistent infection core.ac.uk.
| Bacterial Adhesin | Host Glycan Receptor | Key Interacting Residues on Adhesin | Key Moieties on Glycan | Nature of Interaction |
|---|---|---|---|---|
| BabA | This compound | Specific amino acids in the binding pocket | Fucose and Galactose | Hydrogen bonding |
The adhesion mediated by the BabA-Leb interaction is not merely a passive attachment but has significant consequences for the pathogenicity of H. pylori. This binding is a crucial factor for successful and long-term colonization of the gastric mucosa frontiersin.org. Once attached, the bacterium can deliver its virulence factors more effectively to the host cells.
One of the most important virulence factors of H. pylori is the cytotoxin-associated gene A (CagA) protein, which is injected into host epithelial cells via a type IV secretion system (T4SS). The firm adhesion provided by the BabA-Leb interaction is thought to enhance the efficiency of the T4SS, thereby potentiating the pathogenic effects of CagA and other virulence factors nih.govacs.org. This can lead to increased inflammation, damage to the gastric lining, and an elevated risk of developing gastric ulcers and even gastric cancer. The stability of this binding can vary among different H. pylori strains, which may influence the clinical outcome of the infection nih.gov.
Pathogens have evolved various strategies to evade the host's immune system, and the mimicry of host structures is a common tactic. Some strains of Helicobacter pylori can express Lewis antigens, including Leb, on their own lipopolysaccharide (LPS) molecules frontiersin.orgnih.govnih.gov. This molecular mimicry can lead to the bacterium being recognized as "self" by the host's immune system, thereby dampening the immune response and promoting persistent infection.
This expression of host-like glycans is a form of immune evasion that allows the bacteria to persist in the host for long periods frontiersin.org. By decorating its surface with Leb antigens, H. pylori can avoid recognition by certain components of the innate and adaptive immune systems, leading to a state of chronic inflammation rather than clearance of the pathogen.
Contributions to Immunological Processes and Recognition Systems
Beyond its role in facilitating microbial infections, the Leb pentaose is also involved in the complex interplay of the host's immune system. It can be recognized by various immune receptors, leading to the modulation of immune responses and cellular signaling.
The interaction of Leb pentaose with immune receptors can trigger intracellular signaling cascades that modulate the function of immune cells. For instance, the binding of Lewis antigens to specific receptors on dendritic cells (DCs), such as DC-SIGN, can influence the subsequent T-cell response.
The Leb pentaose is recognized by a class of proteins known as lectins, which are carbohydrate-binding proteins expressed by various cells, including those of the immune system. Two important C-type lectins that can interact with Lewis antigens are DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) and Langerin.
DC-SIGN, expressed on dendritic cells, has been shown to bind to Leb antigens oup.com. This interaction can have dual consequences. On one hand, it can facilitate the uptake of pathogens for antigen presentation and the initiation of an immune response. On the other hand, as mentioned earlier, it can be exploited by pathogens like H. pylori to modulate the immune response and evade clearance nih.govresearchgate.net. Langerin, found on Langerhans cells (a type of dendritic cell in the skin and mucosa), also exhibits binding to certain fucosylated glycans, including Leb oup.comnih.gov. The interaction of Langerin with microbial glycans is often associated with pathogen uptake and degradation within specialized organelles called Birbeck granules, suggesting a role in host defense core.ac.uk.
The specificity of these interactions is crucial. For example, DC-SIGN recognizes fucose linked to N-acetylglucosamine (GlcNAc), a feature of Leb, while Langerin preferentially binds fucose linked to galactose oup.com. These distinct binding preferences highlight the nuanced roles these receptors play in recognizing and responding to glycan structures at the host-pathogen interface.
| Immune Cell Receptor | Cell Type | Binding Specificity | Functional Outcome of Interaction |
|---|---|---|---|
| DC-SIGN | Dendritic Cells | Binds to Lewisb | Pathogen uptake, modulation of T-cell response (e.g., inhibition of Th1 development) |
| Langerin | Langerhans Cells | Weakly binds to Lewisb | Pathogen uptake and degradation |
Involvement in Human Milk Oligosaccharide (HMO) Research and Physiological Relevance
This compound is a significant fucosylated neutral human milk oligosaccharide (HMO), a complex group of glycans that constitute the third most abundant solid component of human milk after lactose and lipids. mdpi.commdpi.com The presence and concentration of Leb and other fucosylated HMOs are not uniform across all mothers; they are directly dependent on the maternal genetic expression of specific fucosyltransferase enzymes. mdpi.comnih.gov
The biosynthesis of the Lewisb antigen is governed by the interplay of two genes: the Lewis gene (FUT3) and the Secretor gene (FUT2). nih.govwikipedia.org The FUT3 gene encodes for an α1-3/4-fucosyltransferase, while the FUT2 gene encodes for an α1-2-fucosyltransferase. mdpi.com Mothers who possess at least one functional copy of both genes (phenotype Se+Le+) can synthesize and secrete HMOs containing the Lewisb structure. wikipedia.orgnih.gov In these individuals, the α1-2-fucosyltransferase first adds a fucose to a precursor oligosaccharide, which is then further modified by the α1-3/4-fucosyltransferase to create the Lewisb determinant. nih.gov Consequently, human milk can be categorized into different groups based on the mother's secretor and Lewis status, which dictates the profile of fucosylated HMOs available to the breastfed infant. nih.gov
The physiological relevance of Lewisb pentaose in infants is a key area of HMO research. While not directly digestible by the infant, HMOs serve crucial biological functions. youtube.com One of the most studied roles of fucosylated HMOs like Leb is their ability to act as anti-adhesive antimicrobials. nih.govresearchgate.net They function as soluble decoy receptors that structurally mimic the carbohydrate binding sites on the surface of the infant's gut epithelial cells. nih.govyoutube.com Pathogens that rely on these glycan structures for attachment may bind to the soluble HMOs in the gut lumen instead of the host cells, thereby preventing colonization and subsequent infection. nih.govnih.gov This mechanism is a critical aspect of the protective effects of breastfeeding against various infectious diseases. nih.gov
Table 1: Maternal Genotype and Lewisb (Leb) Expression in Human Milk Oligosaccharides
| Maternal Genotype (Phenotype) | FUT2 (Secretor) Gene Status | FUT3 (Lewis) Gene Status | Lewisb (Leb) Antigen Expression in HMOs |
| Se+Le+ | Active | Active | Present |
| Se-Le+ | Inactive | Active | Absent |
| Se+Le- | Active | Inactive | Absent |
| Se-Le- | Inactive | Inactive | Absent |
Glycan Functionality in Cellular Recognition and Adhesion
The this compound structure is a prime example of glycan functionality in mediating specific molecular recognition and cellular adhesion events. Glycans on the cell surface form a dense layer known as the glycocalyx, which is the primary point of contact for cell-cell and cell-pathogen interactions. nih.gov The specific sequence and linkage of monosaccharides in a glycan, such as Leb, create a unique three-dimensional structure that can be recognized by specific glycan-binding proteins, or lectins. researchgate.netnih.gov
A well-documented and clinically significant role of the Lewisb antigen is its function as a cellular receptor for the pathogenic bacterium Helicobacter pylori. nih.govblood.ca This bacterium is a leading cause of gastritis, peptic ulcers, and gastric cancer. nih.govdrugtargetreview.com For successful colonization, H. pylori must adhere to the gastric epithelial mucosa to avoid being removed by stomach emptying and peristalsis. nih.gov This adhesion is mediated by an outer membrane protein from the bacterium, the blood-group antigen-binding adhesin known as BabA, which specifically recognizes and binds to the Lewisb antigen expressed on gastric epithelial cells. nih.govoup.com
Structural studies have elucidated the molecular basis for this interaction, revealing a specific binding groove on the BabA adhesin that accommodates the Leb glycan. nih.govdrugtargetreview.com The binding is stabilized by a network of hydrogen bonds between specific amino acid residues of BabA and the fucose and galactose residues of the Lewisb structure. nih.gov This specific glycan-protein interaction is crucial for the bacterium's tropism for the gastric epithelium and is considered a major factor in disease development. nih.govoup.com The ability of soluble Lewisb oligosaccharides, such as those in human milk, to inhibit this binding underscores the importance of this recognition event in pathogenesis. oup.com
Beyond pathogen interactions, Lewis antigens are involved in various physiological cell recognition processes. youtube.com While structures like Sialyl Lewisx are well-known for their role as ligands for selectins, mediating leukocyte adhesion during inflammatory responses, the direct role of Lewisb in this specific process is less prominent. nih.govresearchgate.net However, the principle remains the same: the Lewisb structure serves as a distinct molecular pattern that can be recognized by endogenous or exogenous lectins, thereby mediating cellular adhesion and triggering biological responses. mdpi.comnih.gov
Table 2: Documented Molecular Interactions Involving the Lewisb (Leb) Antigen
| Interacting Entity | Adhesin/Receptor | Target Organism/Cell | Type of Interaction | Biological Outcome |
| Helicobacter pylori | BabA | Human Gastric Epithelial Cells | Cellular Adhesion | Bacterial colonization, gastritis, ulcer risk nih.govnih.gov |
| Vibrio cholerae | (Not specified) | Human Gut Epithelium | Cellular Adhesion (Reduced Susceptibility) | Individuals with Le(a-b+) phenotype, expressing Leb, show less susceptibility to symptomatic cholera. nih.gov |
Molecular Interactions and Recognition Mechanisms of Lewisb Leb Pentaose
Specificity of Lectin-Lewisb (Leb) Pentaose Binding
The binding of lectins to Lewisb (Leb) pentaose is a highly specific process, dictated by the unique three-dimensional structure of both the glycan and the protein's carbohydrate recognition domain (CRD). This specificity ensures precise biological outcomes, from microbial adhesion to host tissues to immune responses.
One of the most extensively studied lectins with a high affinity for Leb is the blood group antigen-binding adhesin (BabA) from Helicobacter pylori. This bacterium's ability to colonize the gastric mucosa is critically dependent on the interaction between BabA and Leb antigens expressed on gastric epithelial cells. The specificity of this interaction is underscored by the observation that BabA binds with lower affinity to the H-1 antigen, which lacks a fucose residue present in Leb. Furthermore, no binding is observed with the Lewisa (Lea) antigen, which is missing another key fucose residue. This highlights the critical role of specific fucose residues in dictating the binding specificity of BabA for Leb.
Another notable lectin that recognizes Leb is lectinolysin, a toxin produced by Streptococcus mitis. While lectinolysin also binds to the related Lewisy (Ley) antigen, mutations in its lectin domain can shift its preference, demonstrating the subtle molecular determinants that govern specificity.
Conversely, some lectins exhibit weak or no binding to Leb. For instance, on a glycan array, the lectin EclA from Enterobacter cloacae does not bind to Leb, although some interaction is observed in solution. This discrepancy suggests that the presentation of the glycan can influence binding specificity.
The following table summarizes the binding specificity of various lectins for this compound and related antigens.
| Lectin | Source Organism | Binding to this compound | Notes on Specificity |
| BabA | Helicobacter pylori | Strong | Binding is significantly reduced or abolished by the absence of specific fucose residues found in Leb. |
| Lectinolysin | Streptococcus mitis | Binds | Also recognizes the Lewisy antigen; specificity can be altered by mutation. |
| EclA | Enterobacter cloacae | No binding on glycan array; weak binding in solution | Illustrates the influence of glycan presentation on binding. |
Receptor-Ligand Engagement Dynamics and Kinetics
The interaction between this compound and its lectin receptors is a dynamic process characterized by specific kinetic and thermodynamic parameters. These parameters provide insight into the strength and stability of the interaction, which are crucial for its biological function.
The binding of BabA to Leb has been characterized as a low-affinity interaction. Isothermal titration calorimetry (ITC) studies have determined the dissociation constant (K D ) to be approximately 227 μM at pH 4.5 and 252 μM at pH 7.4. This low affinity is typical for carbohydrate-protein interactions and may facilitate the reversible binding required for processes like bacterial motility on host cell surfaces. The binding is a single-site interaction and is primarily driven by enthalpic contributions rather than hydrophobic effects.
Atomic force microscopy (AFM) has provided further insights into the kinetics of the BabA-Leb interaction, revealing two distinct bond populations with different dissociation rates (k off ). This suggests that the BabA-Leb complex can exist in different states, which may enhance the stability of bacterial adhesion under varying conditions.
For lectinolysin, surface plasmon resonance (SPR) experiments have shown that the binding to Leb is characterized by rapid association and dissociation rates. This rapid kinetic profile made it challenging to precisely calculate the kinetic rate constants (k a and k d ).
The thermodynamic and kinetic parameters for the interaction of selected lectins with this compound are presented in the table below.
| Lectin | Method | Dissociation Constant (K D ) | Enthalpy Change (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) | Dissociation Rate (k off ) (s⁻¹) |
| BabA | ITC | ~227 μM (pH 4.5) | ~ -12.2 (pH 4.5) | ~7.2 (pH 4.5) | - |
| BabA | ITC | ~252 μM (pH 7.4) | ~ -10.9 (pH 7.4) | ~6.0 (pH 7.4) | - |
| BabA | AFM | - | - | - | 3 ± 0.7 and 0.6 ± 0.1 |
| Lectinolysin | SPR | Low Affinity | Not Determined | Not Determined | Rapid |
Intermolecular Forces Governing this compound Associations in Biological Milieux
The association between this compound and its protein receptors is governed by a combination of non-covalent intermolecular forces. These forces, though individually weak, collectively contribute to the stability and specificity of the interaction.
The primary driving force for the BabA-Leb interaction is enthalpic, indicating the significant role of hydrogen bonds and van der Waals forces. The thermodynamic data, with a favorable enthalpy change (ΔH) and an unfavorable entropy change (-TΔS), suggest that the binding is not primarily driven by the hydrophobic effect.
Molecular dynamics simulations of the BabA-Leb complex have further elucidated the contributions of different energy components. These studies indicate that while electrostatic interactions are favorable, the net electrostatic component (including polar solvation free energy) can be unfavorable. This suggests that intermolecular van der Waals interactions are the main governing force in the binding of Leb to BabA.
Hydrogen bonds are crucial for the specificity of the interaction. In the BabA-Leb complex, a network of hydrogen bonds is formed between the hydroxyl groups of the Leb sugar residues and the amino acid side chains and backbone atoms of the BabA binding site. These bonds are highly directional and require a precise geometric arrangement of the interacting atoms, thus contributing significantly to the recognition specificity.
The following table summarizes the key intermolecular forces involved in the interaction between this compound and the BabA adhesin.
| Intermolecular Force | Description | Role in BabA-Leb Interaction |
| Hydrogen Bonds | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | A network of hydrogen bonds provides specificity and contributes to the binding affinity. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Molecular dynamics simulations suggest these are the main governing forces in the binding of Leb to BabA. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | While favorable, the net electrostatic contribution, when considering solvation, can be unfavorable. |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Thermodynamic data indicates this is not the primary driving force for the BabA-Leb interaction. |
Investigating Glycan-Protein Interaction Interfaces
The precise architecture of the binding interface between a glycan and a protein determines the specificity and affinity of their interaction. X-ray crystallography has been instrumental in providing atomic-level details of the interaction between this compound and the BabA adhesin.
The crystal structure of BabA in complex with Leb reveals a single, shallow binding site located at the tip of the adhesin. This shallow topology is a common feature of carbohydrate-binding proteins and often results in a limited number of contacts with the ligand, which is consistent with the observed low affinity of the BabA-Leb interaction. No significant conformational change is observed in BabA upon binding to Leb.
The binding is mediated by a network of hydrogen bonds involving specific residues of both the protein and the glycan. Eight amino acid residues in BabA (C189, G191, N194, N206, D233, S234, S244, and T246) form hydrogen bonds with the Fuc1, GlcNAc3, Fuc4, and Gal5 residues of Leb. These interactions involve both the carbonyl backbone and the side chains of the amino acids. The importance of these interactions has been confirmed by site-directed mutagenesis studies, where substitutions of key residues like N206, D233, and S244 resulted in a reduction or complete loss of binding affinity to Leb.
The table below details the specific interactions at the interface of the BabA-Lewisb (Leb) pentaose complex as determined by X-ray crystallography.
| BabA Amino Acid Residue | Interacting Leb Sugar Residue | Type of Interaction |
| C189 (backbone) | Fuc1 | Hydrogen Bond |
| G191 (backbone) | Fuc1 | Hydrogen Bond |
| N194 (backbone) | Fuc1 | Hydrogen Bond |
| T246 (side chain) | Fuc1 | Hydrogen Bond |
| D233 (side chain) | GlcNAc3 | Hydrogen Bond |
| S234 (side chain) | GlcNAc3 | Hydrogen Bond |
| S244 (side chain) | Gal5 | Hydrogen Bond |
| N206 (side chain) | Fuc4 | Water-mediated Hydrogen Bond |
Advanced Methodologies for Lewisb Leb Pentaose Research
Synthetic Approaches for Generating Lewisb (Leb) Pentaose Research Probes
The study of the biological functions of this compound and its interactions with various proteins relies heavily on the availability of pure, well-defined molecular probes. Chemical and chemoenzymatic syntheses have emerged as powerful tools to construct the complex Leb structure and its functionalized derivatives, enabling detailed biochemical and biophysical investigations.
Chemical Synthesis Methodologies and Strategies
The chemical synthesis of a complex oligosaccharide like Lewisb pentaose, which features multiple stereocenters and branched structures, presents significant challenges. These include the stereoselective formation of glycosidic bonds, particularly the two α-L-fucosidic linkages, and the orchestration of numerous protecting group manipulations. Modern synthetic strategies often employ a convergent block synthesis approach, where smaller oligosaccharide fragments are synthesized independently and then combined to form the final, larger structure. This method is generally more efficient than a linear, step-by-step assembly. nih.gov
Key strategies employed in the synthesis of Lewis antigens include:
Glycosyl Donors and Acceptors: The choice of glycosyl donor (the sugar unit with a leaving group at the anomeric position) and acceptor (the sugar unit with a free hydroxyl group) is critical for controlling the stereochemical outcome of the glycosylation reaction. Common donors include thioglycosides, glycosyl trichloroacetimidates, and glycosyl phosphates, which are activated by specific promoters. nih.gov
Protecting Group Strategy: A sophisticated protecting group strategy is essential to differentiate the numerous hydroxyl groups on the monosaccharide building blocks, allowing for regioselective glycosylation. Temporary protecting groups are used to mask certain positions while others are left free to react, and are then removed to allow for further chain elongation.
One-Pot Synthesis: To improve efficiency and reduce the number of purification steps, one-pot methodologies have been developed. These strategies rely on the differential reactivity of various glycosyl donors, allowing for a series of glycosylation reactions to occur sequentially in a single reaction vessel. researchgate.net
Solid-Phase Oligosaccharide Synthesis (SPOS): This technique involves attaching the initial sugar residue to an insoluble polymer support and building the oligosaccharide chain step-by-step. SPOS simplifies the purification process, as excess reagents and byproducts can be washed away after each step. This approach has been successfully automated, significantly accelerating the synthesis of complex structures like Lewis antigens. mit.edu The development of specialized linkers and real-time reaction monitoring has enhanced the efficiency and reliability of automated glycan assembly. mit.edu
A convergent synthesis of a Lewis b-related hexasaccharide, for instance, involved the creation of a versatile tetrasaccharide intermediate, which was then fucosylated to yield the final product. nih.gov Such strategic planning, breaking the complex target into manageable building blocks, is fundamental to the successful chemical synthesis of Lewisb pentaose.
Preparation of Functionalized this compound Analogs for Bioassays
To investigate the biological roles of Lewisb pentaose, it is often necessary to attach probes or tags for detection and immobilization. This is achieved by synthesizing functionalized analogs where a linker or reporter molecule is covalently attached to the oligosaccharide, typically at the reducing end. These analogs are indispensable tools for various bioassays, including glycan microarrays, enzyme-linked immunosorbent assays (ELISA), and surface plasmon resonance (SPR).
A variety of functionalized Lewisb pentaose analogs are available, featuring different linkers to suit specific applications. elicityl-oligotech.com
Table 1: Examples of Functionalized this compound Analogs
| Functional Group | Linker Type | Potential Application |
|---|---|---|
| Biotin (B1667282) | Various linkers available | Immobilization on streptavidin-coated surfaces (e.g., microplates, SPR sensors), detection with labeled streptavidin. |
| Fluorescein | Linker-FLUO A | Fluorescence-based detection in immunoassays, flow cytometry, and microscopy. |
| Amine (NH2) | Linkers with free terminal amine | Covalent coupling to activated surfaces (e.g., NHS-ester coated plates) or proteins. |
| Azide (B81097) (N3) | Terminal azide linkers | Bio-orthogonal ligation via "click chemistry" (e.g., with alkyne-modified proteins or surfaces). |
| Alkyne | Terminal alkyne linkers | Bio-orthogonal ligation via "click chemistry" (e.g., with azide-modified probes). |
The synthesis of these analogs involves preparing the Lewisb pentaose with a suitable functional group at the reducing end, which can then be coupled to the desired tag. For example, biotinylated oligosaccharides can be synthesized by attaching biotin to the glycan via a spacer arm, which helps to minimize steric hindrance and improve accessibility for binding partners. researchgate.net These functionalized probes are critical for studying interactions with lectins, antibodies, and pathogens like Helicobacter pylori.
Conjugation Strategies for Generating Glycoprotein and Glycolipid Mimics
To mimic the natural presentation of Lewisb pentaose on cell surfaces—as part of glycoproteins and glycolipids—the synthesized oligosaccharide is often covalently linked to a larger carrier molecule. These resulting glycoconjugates are essential for a range of applications, including immunological studies, vaccine development, and investigating multivalent carbohydrate-protein interactions.
Neoglycoproteins: These are created by conjugating the oligosaccharide to a carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). nih.gov The protein provides a scaffold that presents multiple copies of the glycan, mimicking the multivalent nature of cell surface presentation. A common strategy involves introducing an amino-functionalized linker to the reducing end of the Leb pentaose. This amine can then be coupled to the lysine (B10760008) residues of the carrier protein using bifunctional cross-linking reagents.
Table 2: Common Cross-linkers for Neoglycoprotein Synthesis
| Cross-linker Reagent | Abbreviation | Reactive Groups | Target Functional Groups on Protein |
|---|---|---|---|
| Disuccinimidyl suberate | DSS | N-hydroxysuccinimide (NHS) esters | Primary amines (e.g., lysine) |
| Disuccinimidyl glutarate | DSG | N-hydroxysuccinimide (NHS) esters | Primary amines (e.g., lysine) |
The use of reagents like DSS and DSG has proven to be an efficient method for conjugating Leb hexasaccharides to HSA, with the reaction progress easily monitored by MALDI-TOF mass spectrometry. nih.gov
Neoglycolipids: To create mimics of glycolipids, the Lewisb pentaose is conjugated to a lipid moiety. These neoglycolipids can be incorporated into artificial membranes, such as liposomes, to study interactions in a more biologically relevant context. nih.gov A common approach involves coupling the oligosaccharide through its reducing end to a lipid with a reactive headgroup, such as an aminoxy-functionalized cholesterol or phosphoethanolamine derivative. nih.gov These neoglycolipid-functionalized liposomes are valuable tools for studying cell adhesion, pathogen recognition, and for potential applications in drug delivery.
Analytical and Biophysical Techniques for Structural and Functional Elucidation
Mass Spectrometry-Based Profiling and Linkage Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of oligosaccharides due to its high sensitivity and ability to provide detailed structural information from minimal sample amounts. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used.
Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between closely related isomers like Lewis antigens. By selecting the parent ion and inducing fragmentation, unique fragmentation patterns are generated that act as fingerprints for specific structures. For underivatized Lewis antigens, ESI-MS/MS in the positive ion mode can effectively differentiate type 1 (Lea/Leb) from type 2 (Lex/Ley) structures. nih.gov This differentiation is based on characteristic fragmentation of the N-acetylglucosamine (GlcNAc) residue. researchgate.netnih.gov
Glycosidic Bond Cleavage: The fragmentation of the glycosidic bonds (bonds between sugar units) provides sequence information. In type 1 Lewis antigens like Leb, the O-3 linked galactose undergoes fragmentation, which differs from the fragmentation of the O-4 linked galactose in type 2 antigens. nih.gov
Cross-Ring Cleavage: Fragmentation can also occur across the sugar rings themselves. A characteristic cross-ring cleavage of the GlcNAc residue, denoted as 0,2A2, is observed for type 2 antigens but is absent in type 1 antigens like Leb. nih.gov
These distinct fragmentation patterns generate diagnostic ions that allow for unambiguous identification. For example, in the analysis of tetrasaccharide isomers, a product ion at m/z 372 is characteristic of Leb, whereas ions at m/z 534 and 305 are indicative of its isomer, Ley. nih.gov This level of detail is crucial for confirming the identity of synthesized Leb pentaose and for analyzing its presence in complex biological samples.
Table 3: Diagnostic Fragment Ions for Distinguishing Lewis Tetrasaccharide Isomers (Positive ESI-MS/MS)
| Isomer | Parent Structure Type | Characteristic Product Ions (m/z) | Key Fragmentation |
|---|---|---|---|
| Lewis b (Leb) | Type 1 | 372 | Fragmentation of O-3 linked sugar |
Chromatographic Separation Techniques for Oligosaccharide Isomers
Due to the subtle structural differences between oligosaccharide isomers, their separation represents a significant analytical challenge. High-resolution chromatographic techniques are essential for isolating pure compounds and for analyzing complex mixtures.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a cornerstone technique for carbohydrate analysis. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. HPAEC can resolve oligosaccharides based on size, charge, composition, and linkage isomerism. PAD provides sensitive and direct detection without the need for derivatization.
Porous Graphitic Carbon (PGC) Liquid Chromatography: PGC-LC offers a unique separation mechanism based on a combination of hydrophobic interactions and shape selectivity. The flat, polarizable surface of the graphite (B72142) can discriminate between closely related isomers based on their three-dimensional structure. researchgate.net PGC is particularly effective for separating fucosylated N-glycan isomers and can be coupled directly with mass spectrometry (PGC-LC-MS) for online structural characterization. nih.govnih.gov
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. wikipedia.org For neutral oligosaccharides like Leb pentaose, derivatization with a charged fluorescent tag (e.g., APTS) is typically required. Capillary gel electrophoresis (CGE), a variant of CE, separates molecules based on their hydrodynamic volume and has shown excellent resolution for separating difficult-to-separate positional and linkage isomers, such as fucosylated human milk oligosaccharides. nih.gov The high resolving power of CE makes it a valuable tool for assessing the purity of synthesized Leb pentaose and for distinguishing it from its isomers. nih.govacs.org
Application of Single-Molecule Glycobiology Methodologies
The study of glycobiology has benefited from the application of single-molecule methodologies, which allow for the discrete analysis of molecules and the biological events they are involved in. ox.ac.uk These techniques are particularly valuable in glycoscience, where dynamic mixtures of complex structures are common. ox.ac.uk While the direct application of these methods to this compound is an emerging area, the principles established from studying other glycans and glycoconjugates are highly relevant.
Single-molecule techniques can overcome the challenges posed by the structural heterogeneity of glycans, which arises from branching, different linkages, and anomeric stereochemistries. ox.ac.uk By isolating individual molecules for analysis, researchers can gain precise structural information and elucidate the mechanisms underlying sugar-mediated events. ox.ac.uk
Key single-molecule methodologies applicable to this compound research include:
Single-Molecule Force Spectroscopy (SMFS) : Often performed using an atomic force microscope (AFM), SMFS can probe the mechanical properties and interaction forces of single glycan molecules. This could be used to study the binding strength between Lewisb pentaose and its protein receptors. ox.ac.uk
Single-Molecule Fluorescence Microscopy and Spectroscopy : These methods allow for the direct visualization and tracking of individual fluorescently-labeled Lewisb pentaose molecules. This can provide insights into their diffusion, localization, and interactions within complex biological environments. ox.ac.ukrsc.org
Nanopore Analysis : This technology involves passing molecules through a tiny pore and measuring the resulting changes in ionic current. It has the potential to characterize the structure and interactions of polysaccharides and could be adapted for the analysis of oligosaccharides like Lewisb pentaose. ox.ac.uk
Scanning Tunneling Microscopy (STM) : Recent advances have enabled the direct, label-free imaging of individual glycoconjugate molecules at sub-nanometer resolution. nih.gov This powerful technique can unveil the entire structure, sequence, and attachment sites of glycans on proteins and lipids, offering a potential route to visualize Lewisb pentaose in its native context. nih.gov
The application of these methods promises to provide a more detailed understanding of the structural dynamics and molecular interactions of this compound, moving beyond the ensemble-averaged data provided by traditional techniques.
Spectroscopic and Resonance Techniques for Conformation and Interaction Studies
Spectroscopic and resonance techniques are fundamental tools for elucidating the three-dimensional structure and intermolecular interactions of oligosaccharides like this compound. These methods provide detailed information on the molecule's conformation in solution, which is crucial for understanding its biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique in carbohydrate structural analysis. nih.govspringernature.com High-resolution 1H NMR spectroscopy can determine the conformation of Lewis antigens. nih.govresearchgate.net Key NMR parameters used in these studies include:
Chemical Shifts : The chemical shifts of hydroxy protons can indicate their involvement in intramolecular hydrogen bonds and their degree of hydration. nih.gov
Nuclear Overhauser Effects (NOEs) : Inter-residue NOEs provide information about the proximity of different protons, which is essential for defining the relative orientation of the monosaccharide units and confirming conformational features, such as stacking interactions between fucose and galactose residues. nih.gov
Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. nih.gov It can be used to quantify the binding affinity between Lewisb pentaose and its receptors, such as antibodies or lectins. In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing Lewisb pentaose is passed over the surface. The binding and dissociation are measured by detecting changes in the refractive index at the surface. This method allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity. nih.gov
Other spectroscopic techniques that contribute to conformational analysis include:
Circular Dichroism (CD) : CD spectroscopy is sensitive to the secondary structure of molecules and can detect conformational changes upon ligand binding or changes in the environment. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy can provide information about the vibrational modes of the molecule, including hydrogen bonding patterns. researchgate.net
These techniques, often used in combination, provide a comprehensive picture of the conformational preferences and interaction dynamics of this compound. researchgate.netgoogle.com
Computational and In Silico Approaches in this compound Research
Computational methods are indispensable for exploring the structural dynamics and interaction landscapes of complex carbohydrates like this compound. These in silico approaches complement experimental data by providing atomic-level insights that are often difficult to obtain otherwise.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of biomolecules over time. semanticscholar.orgresearchgate.net For this compound, MD simulations can reveal its conformational flexibility and preferred shapes in different environments, such as in an explicit water model that mimics physiological conditions. semanticscholar.orgchemrxiv.org
The core of an MD simulation involves solving Newton's equations of motion for each atom in the system. The forces between atoms are calculated using a molecular mechanics force field, such as GLYCAM, which is specifically parameterized for carbohydrates. semanticscholar.orgresearchgate.net A typical MD simulation protocol involves:
System Setup : Building the initial 3D structure of Lewisb pentaose and solvating it in a periodic box of water molecules. nih.gov
Minimization : Removing steric clashes and bringing the system to a low-energy starting conformation. nih.gov
Equilibration : Gradually heating the system to the desired temperature (e.g., 300 K) and allowing the solvent molecules to relax around the oligosaccharide. researchgate.net
Production Run : Running the simulation for a significant length of time (nanoseconds to microseconds) to sample the conformational space. semanticscholar.orgchemrxiv.org
| Parameter | Description | Common Value/Software | Reference |
|---|---|---|---|
| Force Field | A set of equations and parameters used to describe the potential energy of the system. | GLYCAM 06 | semanticscholar.org |
| Software Package | The program used to run the simulation. | AMBER | semanticscholar.orgresearchgate.net |
| Solvent Model | The representation of water molecules in the simulation. | Explicit (e.g., TIP4P-EW, F3C) | nih.gov |
| Temperature | The temperature at which the simulation is run, often chosen to be physiologically relevant. | 300 K | researchgate.net |
| Simulation Time | The duration of the production run. | 10 ns to multiple µs | semanticscholar.orgchemrxiv.org |
Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Lewisb pentaose) when bound to a second (the receptor, e.g., a protein) to form a stable complex. nih.govresearchgate.net This technique is crucial for understanding the molecular basis of recognition and for structure-based drug design. nih.govresearchgate.net
The docking process generally involves two main steps:
Pose Generation : A search algorithm explores the conformational space of the ligand within the receptor's binding site, generating a large number of possible binding poses. nih.gov
Scoring : A scoring function estimates the binding affinity for each pose, ranking them to identify the most likely binding mode(s). researchgate.netrsc.org Scoring functions can be based on force fields, empirical data, or knowledge-based potentials. researchgate.net
For Lewisb pentaose, docking studies can predict how it interacts with the active sites of enzymes or the binding pockets of lectins and antibodies. mdpi.com The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgnih.gov This information helps to rationalize experimental binding data and can guide the design of glycomimetic inhibitors.
Glycoinformatics for Database and Predictive Modeling
Glycoinformatics is a specialized field of bioinformatics that develops and applies computational tools and databases for the study of glycans. nih.gov With the increasing amount of data generated in glycobiology, these resources are essential for data storage, retrieval, and analysis. nih.gov
Databases : Several public databases are available that contain information relevant to Lewisb pentaose research. springernature.com These repositories store a wide range of data, including:
Glycan Structures : Curated databases of oligosaccharide structures, including their sequence and linkage information.
Glycoproteins : Information on proteins that are glycosylated, potentially with Lewisb structures. nih.gov
Biological Sources : Data on the occurrence of specific glycans in different organisms, tissues, and disease states. springernature.com
| Database | Description | Reference |
|---|---|---|
| GlycoSuiteDB | A curated relational database of glycan structures from glycoproteins. | springernature.com |
| UniCarb-DB | A database resource for glycomic discovery, often linked to mass spectrometry data. | springernature.com |
Predictive Modeling : The data stored in these databases can be used to develop predictive models for various properties of Lewisb pentaose. nih.gov Machine learning algorithms can be trained on existing data to predict, for example, the likelihood of a protein being glycosylated with a Lewisb antigen or to classify glycan profiles associated with specific diseases. researchgate.net These predictive tools are becoming increasingly important for generating hypotheses and guiding experimental research in glycobiology. nih.gov
Immunoanalytical Methodologies for this compound Detection
Immunoanalytical methods leverage the high specificity of antigen-antibody interactions to detect and quantify target molecules. nih.gov For this compound, these assays typically employ monoclonal or polyclonal antibodies that specifically recognize the Leb epitope. These methods are valued for their high sensitivity, allowing for the detection of low concentrations of the antigen in complex biological samples like blood or urine, often without extensive sample pretreatment. nih.gov
A variety of immunoassay formats can be adapted for the detection of Lewisb pentaose:
Enzyme-Linked Immunosorbent Assay (ELISA) : This is one of the most common immunoassay platforms. In a sandwich ELISA , a capture antibody specific for Lewisb pentaose is immobilized on a solid surface (e.g., a 96-well plate). nih.gov The sample is added, and any Leb antigen present is captured. A second, enzyme-conjugated detection antibody, which binds to a different site on the antigen, is then added. The amount of bound enzyme, measured by the conversion of a chromogenic or chemiluminescent substrate, is proportional to the concentration of Lewisb pentaose in the sample. nih.gov
Competitive Immunoassay : This format is useful for quantifying small molecules. In this setup, a known amount of labeled Lewisb pentaose competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The measured signal is inversely proportional to the concentration of Lewisb pentaose in the sample. nih.gov
Multiplexed Immunoassays : Technologies like bead-based assays (e.g., Luminex xMAP) allow for the simultaneous detection of multiple analytes in a single sample. nih.gov Different bead sets, each coupled to an antibody specific for a different antigen (e.g., Lewisb, Lewis a, Lewis x), can be used to profile the expression of various Lewis antigens at once.
Electrochemiluminescence (ECL) Immunoassays : Platforms like Meso Scale Discovery (MSD) use ECL detection, which can offer a wider dynamic range and higher sensitivity compared to standard ELISA. nih.gov
The development of a robust immunoassay requires carefully selected and validated antibodies and the optimization of assay conditions to minimize background noise and ensure accurate quantification. nih.govnih.gov
| Assay Format | Principle | Key Features | Reference |
|---|---|---|---|
| Sandwich ELISA | Antigen is 'sandwiched' between two specific antibodies (capture and detection). | High specificity and sensitivity; suitable for larger antigens. | nih.gov |
| Competitive ELISA | Competition between sample antigen and labeled antigen for limited antibody binding sites. | Signal is inversely proportional to antigen concentration; ideal for small molecules. | nih.gov |
| Bead-Based Multiplex Assay | Antibodies are coupled to color-coded beads, allowing simultaneous detection of multiple analytes. | High throughput; measures multiple targets in a single small sample. | nih.gov |
| Electrochemiluminescence (ECL) | Uses an electrochemical stimulus to generate a light signal from labels. | Very high sensitivity and wide dynamic range. | nih.gov |
Future Research Directions and Emerging Frontiers in Lewisb Leb Pentaose Glycoscience
Discovery of Uncharacterized Biological Roles of Lewisb (Leb) Pentaose
While the involvement of this compound as a receptor for pathogens like Helicobacter pylori and its aberrant expression in various cancers are well-documented, a vast landscape of its potential biological functions remains to be explored. Future research is anticipated to uncover novel roles for this complex glycan in a variety of physiological and pathological processes.
Emerging evidence suggests that glycans are pivotal in modulating cell signaling, immune responses, and developmental processes. systemsvirology.orgnih.gov Therefore, investigations into the uncharacterized roles of this compound are likely to focus on:
Immune System Modulation: Beyond its role in inflammatory responses triggered by pathogens, this compound may have more subtle and complex functions in regulating immune cell trafficking, activation, and differentiation. Research could explore its interactions with various lectins on immune cells, potentially revealing its involvement in maintaining immune homeostasis or, conversely, contributing to autoimmune diseases.
Cell-Cell Communication and Adhesion: The structural complexity of glycans makes them ideal candidates for mediating specific cell-cell recognition and adhesion events, which are fundamental to tissue development and organogenesis. systemsvirology.org Future studies may employ advanced cell-based assays to determine if this compound plays a role in these processes, potentially influencing embryonic development, wound healing, and tissue regeneration.
Neurological Functions: The nervous system is rich in complex glycans that are crucial for its proper function. Investigating the expression and potential roles of this compound in the brain and peripheral nervous system could open new avenues for understanding neurological development and diseases.
Development of Advanced Bioengineering Strategies for Glycan Production
The limited availability of structurally defined complex glycans like this compound has been a significant bottleneck for in-depth functional studies. However, recent advancements in bioengineering are paving the way for the efficient and scalable production of these intricate molecules.
Future strategies will likely integrate and refine the following approaches:
Metabolic Glycoengineering: This powerful technique involves the introduction of synthetic carbohydrate derivatives into cellular metabolic pathways to control the glycosylation of proteins and lipids. rsc.orgnih.gov By manipulating the expression of key glycosyltransferases and providing specific precursors, it is possible to engineer cells to produce high yields of this compound. nih.govchemrxiv.org
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to construct complex oligosaccharides. nih.govnih.govnih.gov The use of fucosyltransferases in the final steps of the synthesis ensures the correct stereochemistry of the fucose linkages, which is crucial for the biological activity of this compound. nih.govnih.gov Researchers are continuously discovering and engineering new enzymes to improve the efficiency and scalability of this method. nih.gov
Cell-Based Production Systems: The use of glycoengineered mammalian, yeast, or even bacterial cells as "factories" for producing complex glycans is a promising frontier. researchgate.netnih.govportlandpress.comnih.gov By knocking out or knocking in specific glycosyltransferase genes, scientists can create cell lines that are programmed to synthesize specific glycan structures, including this compound. researchgate.netnih.gov
| Bioengineering Strategy | Description | Key Advantages | Future Research Focus |
| Metabolic Glycoengineering | Manipulation of cellular glycosylation pathways with synthetic carbohydrate precursors. rsc.orgnih.gov | Allows for the production of glycans in a cellular context. | Improving the efficiency of precursor incorporation and minimizing off-target effects. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic methods to build complex glycans. nih.govnih.govnih.gov | High degree of control over the final structure and purity. | Discovery and engineering of novel glycosyltransferases with improved stability and activity. |
| Cell-Based Production | Use of genetically engineered cells to produce specific glycans. researchgate.netnih.govportlandpress.comnih.gov | Potential for large-scale and cost-effective production. | Optimizing cell culture conditions and downstream purification processes. |
Integration of Multi-Omics Data for Comprehensive Glycan Network Analysis
The biosynthesis and function of this compound are not isolated events but are part of a complex and dynamic network of interactions within the cell. A comprehensive understanding of this network requires the integration of data from multiple "omics" platforms. nih.govsysglyco.org
Future research will increasingly rely on a systems biology approach, integrating data from:
Genomics and Transcriptomics: To identify the genes encoding the glycosyltransferases, precursor-synthesizing enzymes, and transporters involved in this compound biosynthesis and to understand how their expression is regulated. frontiersin.orgplos.org
Proteomics and Glycoproteomics: To identify the specific proteins that are modified with this compound and to map the exact sites of glycosylation. nih.govnih.govnih.govneb.comnih.gov
Glycomics: To profile the complete repertoire of glycans in a cell or tissue, providing a quantitative measure of this compound expression in different biological contexts. nih.govnih.govnih.govneb.comnih.gov
Metabolomics: To analyze the levels of metabolic precursors required for glycan biosynthesis, offering insights into the metabolic state of the cell and its impact on glycosylation. researchgate.net
By integrating these datasets, researchers can construct detailed models of the glycosylation pathways and networks that govern the expression and function of this compound. nih.govucsd.edu This will not only provide a deeper understanding of its biological roles but also identify potential targets for therapeutic intervention.
| Omics Platform | Data Provided for this compound Analysis | Contribution to Network Analysis |
| Genomics/Transcriptomics | Identification and expression levels of genes for glycosyltransferases and related enzymes. frontiersin.orgplos.org | Understanding the genetic and regulatory basis of Leb expression. |
| Proteomics/Glycoproteomics | Identification of carrier proteins and specific glycosylation sites. nih.govnih.govnih.govneb.comnih.gov | Elucidating the functional context of Leb on specific proteins. |
| Glycomics | Quantitative profiling of the entire glycan repertoire, including Leb. nih.govnih.govnih.govneb.comnih.gov | Assessing the overall expression and regulation of Leb in different states. |
| Metabolomics | Levels of nucleotide sugars and other precursors for glycan synthesis. researchgate.net | Linking cellular metabolism to the capacity for Leb biosynthesis. |
Innovations in this compound-Based Research Tool Development
Progress in understanding the functions of this compound is intrinsically linked to the development of sophisticated research tools that can probe its interactions and localization with high specificity and sensitivity.
The future will see the emergence of a new generation of tools, including:
High-Throughput Glycan Arrays: Miniaturized platforms containing a diverse library of glycans, including structurally defined variants of this compound, will enable the rapid screening of its interactions with a wide range of proteins, antibodies, and even whole cells. nih.gov
Novel Probes and Inhibitors: The development of highly specific antibodies and lectins that recognize this compound will be crucial for its detection and visualization in cells and tissues. Furthermore, the design of potent and selective inhibitors of the fucosyltransferases involved in its synthesis will provide a powerful means to study its function by blocking its production. nih.govconcordia.casemanticscholar.orgresearchgate.netsigmaaldrich.com
Advanced Mass Spectrometry Imaging: Techniques like MALDI imaging mass spectrometry will allow for the label-free visualization of this compound and its carrier molecules directly in tissue sections, providing unprecedented spatial information about its distribution in both healthy and diseased states. wiley.comambergen.com This will enable researchers to correlate its expression with specific cell types and pathological features.
| Research Tool | Application in this compound Research | Future Innovations |
| Glycan Arrays | High-throughput screening of Leb binding partners (lectins, antibodies, pathogens). nih.gov | Inclusion of a wider range of structurally diverse Leb analogs to probe binding specificity. |
| Specific Probes and Inhibitors | Visualization of Leb in tissues and cells; functional studies through inhibition of its synthesis. nih.govconcordia.casemanticscholar.orgresearchgate.netsigmaaldrich.com | Development of higher affinity and specificity antibodies and lectins; discovery of more potent and selective fucosyltransferase inhibitors. |
| Mass Spectrometry Imaging | Label-free spatial mapping of Leb and its carrier molecules in tissue sections. wiley.comambergen.com | Increased spatial resolution and sensitivity to detect low-abundance Leb-containing molecules. |
Q & A
Advanced Research Question
- In vivo models : Use Leb-expressing transgenic mice to study mucosal immune responses to pathogens or symbionts.
- Ex vivo systems : Human intestinal organoids cultured with Leb pentaose to assess epithelial signaling (e.g., cytokine profiling via ELISA).
- Multi-omics integration : Combine transcriptomics (host response) and glycomics (microbial glycan utilization) to identify mechanistic pathways. Ensure ethical compliance for human-derived samples .
How should researchers address the novelty of their work on Lewis<sup>b</sup> pentaose in grant proposals?
Q. Methodological Guidance
- Conduct a systematic literature review to identify gaps (e.g., understudied roles in cancer immunology).
- Align with the FINER framework : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant.
- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven proposals (e.g., "Does Leb pentaose inhibition reduce H. pylori colonization in vitro?"). Cite prior reviews on blood group antigen biology to contextualize significance .
What statistical approaches are appropriate for analyzing dose-dependent effects of Lewis<sup>b</sup> pentaose in cellular assays?
Advanced Research Question
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Leb pentaose vs. analogs).
- Power analysis : Pre-determine sample size to ensure detection of biologically relevant effects. Tools like GraphPad Prism or R packages (e.g.,
drc) are recommended. Report confidence intervals to enhance reproducibility .
How can glycomics databases enhance the interpretation of Lewis<sup>b</sup> pentaose interaction networks?
Basic Research Question
- Database mining : Use platforms like GlyTouCan or UniCarbKB to cross-reference structural and functional data.
- Network analysis : Build interaction maps (e.g., Cytoscape) integrating Leb pentaose-binding proteins (e.g., lectins, antibodies) and associated pathways.
- Machine learning : Train models to predict novel interactions based on glycan epitope similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
